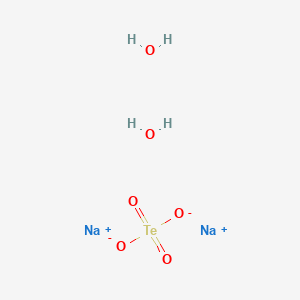

Sodium tellurate, dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium tellurate, dihydrate (Na2TeO3·2H2O) is a white crystalline compound that is used in a variety of scientific fields, including chemistry, biochemistry, and material science. It is a powerful oxidizing agent, and its unique properties make it an important tool in the laboratory.

Applications De Recherche Scientifique

Oxidizing Agent in Synthesis

Sodium tellurate dihydrate is used as an oxidizing agent in chemical synthesis. Suzuki, Kawato, and Nasu (1992) demonstrated its role as a mild and highly selective oxidizing agent for thiols, facilitating the synthesis of unsymmetrical disulfides. This property is particularly useful in organic synthesis where controlled oxidation is required (Suzuki, Kawato, & Nasu, 1992).

Role in CO2 Capture

In environmental science, sodium tellurate dihydrate shows promise in carbon dioxide (CO2) capture. A study by Galven et al. (2018) focused on the reversible CO2 capture capabilities of β-Na2TeO4, highlighting its potential in environmental applications for reducing greenhouse gas emissions (Galven et al., 2018).

Application in Nanotechnology

The compound also finds applications in nanotechnology. Xi et al. (2005) used sodium tellurate dihydrate in the hydrothermal synthesis of tellurium nanotubes, a process important for the development of novel nanostructures with potential applications in electronics and materials science (Xi et al., 2005).

Inorganic Heat-Storage Materials

Research by Amerkhanova et al. (2019) explored the use of sodium tellurate dihydrate in the crystallization process of inorganic heat-storage materials. This work is significant for the development of new materials with enhanced heat storage capacity, which is crucial for energy conservation and management (Amerkhanova et al., 2019).

Tellurium Production

In the field of metallurgy, sodium tellurate dihydrate plays a role in the production of tellurium. Robles-Vega, Sánchez-Corrales, and Castillón-Barraza (2009) discussed an improved hydrometallurgical route for tellurium production, wherein sodium tellurate dihydrate is a key intermediate. This process is important for obtaining high-purity tellurium used in semiconductor materials (Robles-Vega, Sánchez-Corrales, & Castillón-Barraza, 2009).

Propriétés

IUPAC Name |

disodium;tellurate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Na.H2O4Te.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKNVMJQFQNCLG-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[O-][Te](=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4Na2O6Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180660 |

Source

|

| Record name | Sodium tellurate, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium tellurate, dihydrate | |

CAS RN |

26006-71-3 |

Source

|

| Record name | Sodium tellurate, dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026006713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium tellurate, dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584053.png)